molecular formula C7H16Cl2N2O B1400436 (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride CAS No. 1089280-14-7

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride

Cat. No.: B1400436
CAS No.: 1089280-14-7
M. Wt: 215.12 g/mol
InChI Key: NTFPIALZQJURCZ-KLXURFKVSA-N
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Description

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fused pyrazine and oxazine ring system. The presence of these rings imparts distinctive chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of hydrazones and triphosgene in dichloromethane to form the oxazine ring . The reaction conditions often require careful control of temperature and solvent to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-substituted compounds. Substitution reactions often result in the formation of various functionalized derivatives of the original compound.

Scientific Research Applications

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride is unique due to its fused pyrazine and oxazine ring system, which imparts distinctive chemical reactivity and biological activity. This structural feature sets it apart from other oxazine derivatives and makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPIALZQJURCZ-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCOC[C@@H]2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
Reactant of Route 2
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
Reactant of Route 3
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
Reactant of Route 4
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
Reactant of Route 5
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
Reactant of Route 6
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride

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